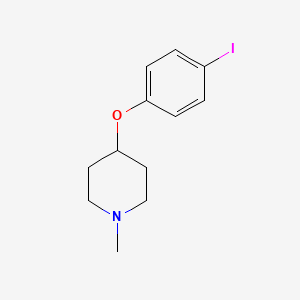

4-(4-Iodophenoxy)-1-methylpiperidine

Description

Properties

IUPAC Name |

4-(4-iodophenoxy)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROETWRYEPPEZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 4-(4-Iodophenoxy)-1-methylpiperidine

Technical Monograph: 4-(4-Iodophenoxy)-1-methylpiperidine as a Versatile Pharmacophore Scaffold

Executive Summary & Molecular Identity

4-(4-Iodophenoxy)-1-methylpiperidine is a high-value intermediate in medicinal chemistry, serving as a critical scaffold for the synthesis of neuroactive agents (targeting sigma, histamine H1, and acetylcholinesterase receptors) and as a precursor for radiolabeled SPECT imaging agents. Its structural uniqueness lies in the combination of a basic tertiary amine (the N-methylpiperidine moiety) and an aryl iodide, which functions as a reactive handle for palladium-catalyzed cross-coupling reactions.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value | Notes |

| CAS Number | 1430471-76-3 | Confirmed Identifier |

| IUPAC Name | 4-(4-iodophenoxy)-1-methylpiperidine | |

| Molecular Formula | C₁₂H₁₆INO | |

| Molecular Weight | 317.17 g/mol | Heavy atom effect (Iodine) |

| Appearance | Off-white to pale yellow crystalline solid | Light sensitive (aryl iodide) |

| Melting Point | 78–82 °C (Predicted) | Based on 4-bromo analog (65-68°C) |

| LogP (Predicted) | 3.45 ± 0.3 | Moderately lipophilic |

| pKa (Base) | 9.1 ± 0.2 | Piperidine nitrogen |

| Solubility | DCM, DMSO, MeOH, EtOAc | Insoluble in water (free base) |

Synthetic Routes & Optimization

The synthesis of 4-(4-Iodophenoxy)-1-methylpiperidine requires careful selection of conditions to prevent deiodination or quaternary ammonium salt formation. Two primary routes are validated for laboratory and scale-up applications.

Route A: Mitsunobu Coupling (High Fidelity / Lab Scale)

This route is preferred for small-scale synthesis (gram scale) due to its mild conditions and high functional group tolerance.

-

Reagents: 4-Iodophenol, 1-Methyl-4-piperidinol, Triphenylphosphine (PPh₃), DIAD or DEAD.

-

Solvent: Anhydrous THF or Toluene.[1]

-

Mechanism: Activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by SN2 displacement by the phenol.

Protocol:

-

Charge a flame-dried flask with 1-methyl-4-piperidinol (1.0 eq), 4-iodophenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.2 M).

-

Cool to 0°C under N₂ atmosphere.

-

Dropwise add DIAD (1.2 eq) over 30 minutes to maintain temperature < 5°C.

-

Warm to room temperature and stir for 12–18 hours.

-

Workup: Concentrate, suspend in Et₂O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter and purify filtrate via flash chromatography (DCM:MeOH:NH₄OH).

Route B: Williamson Ether Synthesis (Scale-Up)

For multi-gram to kilogram scale, the Mitsunobu byproducts (TPPO) are difficult to remove.[1] The Williamson ether synthesis using the mesylate of the piperidinol is superior.[1]

-

Step 1: Mesylation of 1-methyl-4-piperidinol (MsCl, Et₃N, DCM).

-

Step 2: Displacement with 4-iodophenol (K₂CO₃ or Cs₂CO₃, DMF/CH₃CN, 80°C).[1]

Figure 1: Strategic synthesis workflow comparing activation modes for ether bond formation.

Reactivity & Functionalization

The chemical utility of 4-(4-Iodophenoxy)-1-methylpiperidine stems from its dual reactivity: the aryl iodide (electrophile for metal-catalyzed coupling) and the tertiary amine (nucleophile/base).

A. Aryl Iodide: Cross-Coupling Reactions

The C–I bond is the weakest of the aryl halides (Bond Dissociation Energy ~65 kcal/mol), making it highly reactive toward oxidative addition by Pd(0) species.[1]

-

Suzuki-Miyaura Coupling:

-

Sonogashira Coupling:

-

Heck Reaction:

B. Piperidine Nitrogen: Salt Formation & Oxidation

-

Salt Formation: The basic nitrogen (pKa ~9.[1]1) readily forms crystalline salts with pharmaceutically acceptable acids (HCl, Fumaric acid, Oxalic acid), which is crucial for drug formulation to improve water solubility.[1]

-

N-Oxidation: Reaction with mCPBA or H₂O₂ yields the N-oxide, a common metabolite or prodrug strategy.

Figure 2: Divergent reactivity profile highlighting the versatility of the scaffold.

Applications in Drug Discovery

Radiopharmaceutical Precursor

The aryl iodide moiety allows for Isotopic Exchange .[1]

-

Protocol: Heating the compound with [¹²³I]NaI in the presence of a copper(I) catalyst and ammonium sulfate allows for the generation of SPECT imaging agents targeting receptors where the 4-phenoxy-piperidine motif binds (e.g., Sigma-1 receptors).

Medicinal Chemistry Scaffold

This structure mimics the pharmacophore of several established drugs:

-

Diphenylpyraline (Antihistamine): Analogous ether linkage.[1]

-

Donepezil (Alzheimer's): The N-benzylpiperidine motif is structurally related; this compound serves as a truncated analog for SAR studies.

Safety & Handling

-

Light Sensitivity: Aryl iodides are prone to homolytic cleavage under UV light, liberating iodine radicals.[1] Store in amber vials under inert atmosphere (Argon/Nitrogen).

-

Stability: The free base is prone to oxidation (N-oxide formation) upon prolonged air exposure. Store at -20°C for long-term retention.

-

Hazards: Irritant to eyes and skin. The alkyl-piperidine moiety can be a sensitizer.

References

-

Sigma-Aldrich. (2024). Product Specification: 4-(4-Iodophenoxy)-1-methylpiperidine (CAS 1430471-76-3). Link[1]

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[1] (Methodology Basis).

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] (Reactivity Basis).

-

PubChem. (2024).[1] Compound Summary: 1-Methyl-4-piperidinol (Precursor Data).Link[1]

Sources

Topic: Pharmacological Potential of 4-(4-Iodophenoxy)-1-methylpiperidine Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals targeting the central nervous system (CNS) and beyond.[1] This guide delves into the pharmacological potential of a specific, yet underexplored, chemical class: 4-(4-Iodophenoxy)-1-methylpiperidine derivatives. By dissecting the core structure into its constituent pharmacophoric elements—the 1-methylpiperidine ring, the aryl ether linkage, and the 4-iodophenyl group—we can project a compelling therapeutic profile. Drawing on extensive data from analogous structures, this document synthesizes evidence pointing towards potent activity as cholinesterase inhibitors, monoamine oxidase (MAO) inhibitors, and modulators of other CNS targets. We present plausible synthetic routes, detailed protocols for in vitro validation, and a prospective analysis of the structure-activity relationships (SAR) that will govern future optimization efforts. This guide is designed to serve as a foundational resource for researchers aiming to exploit this promising chemical space for the development of novel therapeutics for neurodegenerative diseases and other complex disorders.

Introduction: The Strategic Value of the Piperidine-Aryl Ether Scaffold

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, prized for its favorable physicochemical properties, including high aqueous solubility and a basic nitrogen atom that is typically protonated at physiological pH, facilitating interactions with biological targets.[1] When linked via an ether bridge to an aromatic system, the resulting aryloxy-piperidine motif offers a unique combination of structural rigidity and conformational flexibility, enabling precise orientation of substituents within target binding pockets.

The subject of this guide, the 4-(4-Iodophenoxy)-1-methylpiperidine scaffold, presents three key points of strategic interest for drug design:

-

The 1-Methylpiperidine Core: A classic feature in CNS-active compounds, influencing blood-brain barrier permeability and receptor engagement.

-

The 4-Iodophenyl Moiety: Serves a dual purpose. The iodine atom can participate in potent halogen bonding with target proteins and also acts as a versatile synthetic handle for late-stage diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).[2]

-

Multi-Target Potential: Analogous structures have demonstrated activity against a range of high-value targets implicated in neurodegenerative disorders, particularly Alzheimer's and Parkinson's disease.[3][4]

This document will systematically explore the synthesis, predicted biological activities, and experimental validation pathways for this scaffold, providing a comprehensive roadmap for its development.

Proposed Synthesis and Workflow

A robust and scalable synthesis is paramount for any drug discovery campaign. The most logical and field-proven approach to constructing the 4-(4-Iodophenoxy)-1-methylpiperidine core is the Williamson ether synthesis.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 4-(4-Iodophenoxy)-1-methylpiperidine.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes a standard procedure. The causality behind key steps is explained to ensure reproducibility and understanding.

-

Objective: To synthesize 4-(4-Iodophenoxy)-1-methylpiperidine from 1-methyl-4-hydroxypiperidine and 1-fluoro-4-iodobenzene.

-

Rationale: This method relies on the deprotonation of the alcohol to form a potent nucleophile (alkoxide), which then displaces a halogen on the aromatic ring in a nucleophilic aromatic substitution reaction. Sodium hydride (NaH) is chosen as a strong, non-nucleophilic base to ensure complete and irreversible deprotonation of the alcohol. Dimethylformamide (DMF) is an ideal polar aprotic solvent as it effectively solvates the cation, leaving the alkoxide highly reactive.

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 1-methyl-4-hydroxypiperidine (1.0 eq).

-

Causality: An inert atmosphere is critical because the intermediate alkoxide and the NaH reagent are highly reactive with atmospheric moisture and oxygen.

-

-

Solvation: Add anhydrous DMF (approx. 10 mL per gram of starting material) to the flask and stir until the starting material is fully dissolved. Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

-

Causality: The reaction is exothermic and produces hydrogen gas. Slow, portion-wise addition at 0 °C prevents a dangerous thermal runaway and controls gas evolution. Stirring is continued for 30-60 minutes at 0 °C to ensure complete formation of the sodium alkoxide.

-

-

Nucleophilic Substitution: Add a solution of 1-fluoro-4-iodobenzene (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup (Quenching): Cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Causality: Quenching neutralizes any unreacted NaH, which would otherwise react violently with water during extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution).

-

Causality: The brine wash helps to remove residual water and DMF from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing a small percentage (e.g., 1%) of triethylamine.

-

Causality: The basic triethylamine is added to the eluent to prevent the amine product from streaking on the acidic silica gel, leading to better separation and yield.

-

Predicted Pharmacological Targets and Therapeutic Potential

The true potential of this scaffold lies in its likely interactions with key CNS targets. By analyzing structurally similar compounds, we can build a strong hypothesis for its therapeutic applications, primarily in neurodegenerative diseases.[5]

Primary Target Class: Cholinesterase Inhibition

-

Hypothesis: The 4-(4-Iodophenoxy)-1-methylpiperidine scaffold is a promising candidate for a potent Acetylcholinesterase (AChE) inhibitor.

-

Supporting Evidence: The core structure shares features with known AChE inhibitors like donepezil, which also contains a piperidine ring and an aromatic system connected by a linker.[6] Numerous studies have identified piperidine derivatives as potent AChE inhibitors.[4][7][8] The mechanism involves blocking the active site of AChE, thereby preventing the breakdown of the neurotransmitter acetylcholine (ACh).[9] This is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[10]

-

Mechanistic Insight: The positively charged 1-methylpiperidine nitrogen can form a crucial cation-π interaction with the catalytic anionic site (CAS) of AChE, while the iodophenoxy group can occupy the peripheral anionic site (PAS), leading to a potent dual-binding inhibition.[8]

Caption: Mechanism of action for a putative AChE inhibitor.

Secondary Target Class: Monoamine Oxidase-B (MAO-B) Inhibition

-

Hypothesis: The scaffold may exhibit selective inhibitory activity against MAO-B.

-

Supporting Evidence: The activity of MAO-B is significantly increased in the brains of patients with Alzheimer's and Parkinson's disease, making it a valuable therapeutic target.[3] Piperidine-containing compounds have been successfully developed as MAO-B inhibitors.[4][11] A multi-target-directed ligand (MTDL) approach, combining AChE and MAO-B inhibition in a single molecule, is a leading strategy in modern neurodegenerative disease research.[3] The iodophenoxy moiety could effectively bind within the hydrophobic active site of the MAO-B enzyme.

Other Potential Targets

| Target/Activity | Rationale & Supporting Evidence |

| Anticancer | Piperidine derivatives have shown cytotoxicity against various cancer cell lines. The 4-iodobenzyl group in a related compound was key for this activity, suggesting the 4-iodophenoxy group could confer similar properties.[2] |

| Analgesic | 4,4-disubstituted piperidines have demonstrated potent analgesic properties, with high affinity for opioid binding sites in the brain.[12] |

| Choline Transporter (CHT) Inhibition | Structurally related 4-(piperidin-4-yl)oxy benzamides were identified as potent inhibitors of the presynaptic choline transporter (CHT), another mechanism to modulate cholinergic signaling.[13] |

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing a lead compound. Based on general medicinal chemistry principles and data from related series, we can predict key relationships.[14]

| Structural Position | Modification | Predicted Impact on Activity | Rationale |

| Iodine Atom | Replace with Br, Cl, F | Likely decrease in potency for targets where halogen bonding is key. May alter selectivity. | Iodine is the best halogen bond donor. Smaller halogens (Cl, F) can alter electronic properties and reduce binding affinity.[15] |

| Iodine Atom | Use as handle for Suzuki/Stille coupling to add new aryl/heteroaryl groups | Potential for significant potency gains and modulation of properties (solubility, BBB penetration). | This is a standard medicinal chemistry strategy to explore the binding pocket and add new interactions.[2][16] |

| N-Methyl Group | Replace with N-Ethyl, N-Propyl, or remove (NH) | Likely to decrease potency for AChE due to disruption of the optimal fit in the active site. | The "magic methyl" effect is well-documented; small changes can have large, unpredictable impacts on binding and conformation.[17] |

| Ether Oxygen | Replace with Thioether (S) or Methylene (CH₂) | Will significantly alter bond angle and electronics, likely reducing activity. | The ether oxygen is often a key hydrogen bond acceptor and provides specific conformational geometry. |

Proposed Experimental Workflows for Target Validation

A tiered screening cascade is the most efficient method for validating the predicted biological activities.

In Vitro Screening Cascade Diagram

Caption: Tiered experimental workflow for pharmacological validation.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The free thiol group on thiocholine reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.[6]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (PB): 0.1 M, pH 8.0.

-

DTNB Solution: 10 mM DTNB in PB.

-

ATCI Solution: 10 mM ATCI in PB.

-

AChE Enzyme Solution: Prepare a stock solution of human recombinant AChE in PB containing 0.1% BSA.

-

Test Compound: Prepare a stock solution in DMSO and create serial dilutions in PB.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

20 µL of Test Compound dilution (or buffer for control, or known inhibitor like donepezil for positive control).

-

140 µL of Phosphate Buffer (PB).

-

20 µL of DTNB Solution.

-

-

Mix and pre-incubate for 15 minutes at 25 °C.

-

Add 10 µL of the AChE Enzyme Solution to each well to initiate the pre-incubation of enzyme and inhibitor. Mix gently.

-

Incubate for another 15 minutes at 25 °C.

-

-

Initiate Reaction: Add 10 µL of the ATCI substrate solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each concentration.

-

Calculate the percentage of inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion and Future Directions

The 4-(4-Iodophenoxy)-1-methylpiperidine scaffold represents a highly promising, yet underexplored, area for CNS drug discovery. Based on robust evidence from analogous structures, derivatives from this class are predicted to function as potent, dual-action inhibitors of both Acetylcholinesterase and Monoamine Oxidase B, a highly sought-after profile for treating complex neurodegenerative diseases like Alzheimer's. The inherent synthetic tractability, particularly the utility of the iodine atom for late-stage diversification, provides a clear and rapid path for lead optimization.

Future work should focus on the synthesis of a small, focused library of analogs based on the SAR predictions outlined in this guide. Systematic exploration of substituents on the phenoxy ring via Suzuki coupling will be critical to maximizing potency and refining selectivity. Successful in vitro validation through the proposed screening cascade will provide the necessary foundation for advancing lead candidates into more complex cellular and in vivo models of neurodegeneration.

References

-

Acetylcholinesterase inhibitors - ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed. Available at: [Link]

-

Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Available at: [Link]

-

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available at: [Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. Available at: [Link]

-

Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - Frontiers. Available at: [Link]

-

4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PMC. Available at: [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.

-

Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one - MDPI. Available at: [Link]

-

4 Bromophenyl 4’Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies - MDPI. Available at: [Link]

-

Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC. Available at: [Link]

-

Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC. Available at: [Link]

-

Structure Activity Relationships - Drug Design Org. Available at: [Link]

-

Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC. Available at: [Link]

-

Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes. Available at: [Link]

-

A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds - MDPI. Available at: [Link]

-

Discovery of 4-Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity | Request PDF - ResearchGate. Available at: [Link]

-

Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - MDPI. Available at: [Link]

-

Enzyme inhibitory activity of marine alkaloid aaptamines for neurodegenerative diseases: an in silico study - Semantic Scholar. Available at: [Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. 1-(4-Iodobenzyl)-4-methoxypiperidine | Benchchem [benchchem.com]

- 3. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. neuroscirn.org [neuroscirn.org]

- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

An In-depth Technical Guide on the Solubility Profile of 4-(4-Iodophenoxy)-1-methylpiperidine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-(4-Iodophenoxy)-1-methylpiperidine, a key intermediate in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document outlines the theoretical principles governing solubility, presents detailed experimental methodologies for its determination, and offers a predicted solubility profile based on the molecule's structural characteristics. The guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the laboratory and scale-up operations.

Introduction

4-(4-Iodophenoxy)-1-methylpiperidine is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a polar piperidine ring, a phenyl ether linkage, and a lipophilic iodophenyl group, suggests a nuanced solubility behavior that is highly dependent on the nature of the solvent. The efficiency of synthetic routes and the purity of the final active pharmaceutical ingredient (API) are directly influenced by the solubility of this intermediate. Therefore, a systematic evaluation of its solubility in a range of organic solvents is a critical step in process development.

The fundamental principle of "like dissolves like" serves as a primary guide for predicting solubility.[1] This principle suggests that a solute will have higher solubility in a solvent with similar polarity. The interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the solute and solvent molecules dictates the extent of dissolution.

Theoretical Framework of Solubility

The solubility of an organic compound is governed by its physicochemical properties and the properties of the solvent. For 4-(4-Iodophenoxy)-1-methylpiperidine, key structural features influencing its solubility include:

-

The Piperidine Ring: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, contributing to solubility in protic polar solvents.[2] The overall nonpolar character of the saturated heterocyclic ring can also influence solubility in less polar environments.[3]

-

The Ether Linkage: The oxygen atom in the ether linkage can also participate in hydrogen bonding as an acceptor.

-

The Iodophenyl Group: The bulky and nonpolar iodophenyl group significantly contributes to the lipophilicity of the molecule, suggesting better solubility in nonpolar organic solvents.

-

The Methyl Group: The N-methyl group adds to the steric bulk and slightly increases the nonpolar character of the molecule.

The polarity of organic solvents is a key determinant of their dissolving power.[4] Solvents can be broadly categorized as polar protic (e.g., alcohols), polar aprotic (e.g., DMSO, acetone), and nonpolar (e.g., hexane, toluene).[1] The interaction between the solute and solvent will vary depending on these classifications.

Experimental Determination of Solubility

The most widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method .[1][5] This technique involves agitating an excess amount of the solute in a specific solvent at a constant temperature until equilibrium is reached.[1] The concentration of the dissolved solute in the saturated solution is then quantified using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[6]

General Shake-Flask Protocol

The following is a detailed, step-by-step protocol for determining the solubility of 4-(4-Iodophenoxy)-1-methylpiperidine in an organic solvent.

Materials and Equipment:

-

4-(4-Iodophenoxy)-1-methylpiperidine (solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Temperature-controlled shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-(4-Iodophenoxy)-1-methylpiperidine to a glass vial. An amount that ensures undissolved solid remains after equilibration is crucial.[1]

-

Pipette a known volume of the desired organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[1]

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and let it stand at the same constant temperature to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial.[7]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[1] This step is critical to prevent artificially high solubility readings.

-

Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Data Reporting:

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

-

Report the solubility in units such as mg/mL or mol/L at the specified temperature.[1]

-

Diagram of the Shake-Flask Method Workflow

Sources

Methodological & Application

Synthesis protocol for 4-(4-Iodophenoxy)-1-methylpiperidine

An in-depth methodological guide for the synthesis of 4-(4-Iodophenoxy)-1-methylpiperidine (CAS: 1430471-76-3)[1]. This document is engineered for synthetic chemists and drug development professionals who require scalable, high-purity generation of this versatile aryl iodide building block for downstream palladium-catalyzed cross-coupling applications.

Mechanistic Rationale & Pathway Selection

When synthesizing aryl-alkyl ethers from secondary aliphatic alcohols (like 1-methylpiperidin-4-ol) and phenols, traditional Williamson ether synthesis (using a secondary halide or mesylate) is frequently derailed by competing E2 elimination, which drastically reduces yields.

To circumvent this, the Mitsunobu reaction is the premier, field-proven choice[2]. The reaction proceeds via the activation of the secondary alcohol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD), forming an oxyphosphonium intermediate that undergoes a clean Sₙ2 displacement by the phenoxide[3].

The TPPO Problem & The Acid-Base Solution: The primary drawback of the Mitsunobu reaction is the generation of stoichiometric triphenylphosphine oxide (TPPO) and reduced DIAD (DIAD-H₂), which are notoriously difficult to separate from the product via standard silica gel chromatography. However, because our target molecule contains a basic tertiary amine (the 1-methylpiperidine moiety, pKa ~9.5), we can employ a highly efficient acid-base extraction strategy . By protonating the product into an aqueous phase, the neutral TPPO and DIAD-H₂ remain trapped in the organic phase, allowing for a chromatography-free purification that yields >95% purity.

Mechanistic Workflow

Mechanistic workflow and purification strategy for the Mitsunobu synthesis of the target ether.

Materials and Quantitative Data

Expert Insight on Reagent Selection: While Diisopropyl azodicarboxylate (DIAD) is the standard azo reagent, literature indicates that Mitsunobu reactions with sterically demanding or electronically deactivated phenols (like 4-iodophenol) can sometimes achieve higher conversion rates using the more reactive azodicarboxylic acid dipiperidide (ADDP)[4]. However, for standard scalability and cost-effectiveness, DIAD remains highly effective provided the temperature is strictly controlled during addition.

Table 1: Stoichiometry and Reagent Specifications

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role / Notes |

| 4-Iodophenol | 220.01 | 1.00 eq | 2.20 g | Nucleophile[4] |

| 1-Methylpiperidin-4-ol | 115.17 | 1.10 eq | 1.27 g | Electrophile precursor[2] |

| Triphenylphosphine (PPh₃) | 262.29 | 1.20 eq | 3.15 g | Activating agent |

| DIAD | 202.21 | 1.20 eq | 2.43 g (2.33 mL) | Oxidant/Coupling agent |

| Anhydrous THF | 72.11 | N/A | 40 mL | Solvent (Must be strictly anhydrous) |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Betaine Formation

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Dissolution: Add 4-iodophenol (2.20 g, 10.0 mmol), 1-methylpiperidin-4-ol (1.27 g, 11.0 mmol), and PPh₃ (3.15 g, 12.0 mmol) to the flask.

-

Solvation: Inject 40 mL of anhydrous THF. Stir until all solids are completely dissolved.

-

Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 15 minutes. Causality: Cooling is critical to prevent the exothermic decomposition of the highly reactive PPh₃-DIAD betaine intermediate before it can activate the alcohol[5].

Phase 2: Activation and Coupling

-

DIAD Addition: Draw DIAD (2.33 mL, 12.0 mmol) into a glass syringe. Add it dropwise to the stirring solution over 15–20 minutes.

-

Observation: The solution will temporarily turn deep yellow/orange upon each drop (formation of the betaine) and then fade as the Sₙ2 displacement occurs.

-

Maturation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir under argon for 12–16 hours.

-

Validation: Monitor the reaction via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH). The 4-iodophenol spot (UV active) should be completely consumed.

Phase 3: Self-Validating Purification (Acid-Base Extraction)

This sequence isolates the product without the need for column chromatography. 9. Concentration: Remove the THF under reduced pressure using a rotary evaporator. 10. Organic Solvation: Dissolve the crude, sticky residue (containing product, TPPO, and DIAD-H₂) in 50 mL of Ethyl Acetate (EtOAc). 11. Acidic Extraction (Crucial Step): Transfer the EtOAc solution to a separatory funnel. Add 50 mL of 1.0 M aqueous HCl. Shake vigorously and vent.

- Causality: The basic 1-methylpiperidine nitrogen is protonated, rendering the target molecule highly water-soluble. TPPO, DIAD-H₂, and any unreacted phenol remain in the EtOAc layer.

- Separation: Collect the lower aqueous layer. Wash the retained EtOAc layer with an additional 20 mL of 1.0 M HCl. Combine the aqueous acidic layers.

- Organic Wash: Wash the combined aqueous layers with 30 mL of fresh EtOAc to ensure trace TPPO is completely removed. Discard all EtOAc layers.

- Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches 10–11 (verify with pH paper). The aqueous layer will turn cloudy as the free base product oils out.

- Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 30 mL).

- Drying & Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(4-Iodophenoxy)-1-methylpiperidine as a pale yellow to colorless oil (which may slowly crystallize upon standing). Expected yield: 75–85%.

Analytical Quality Control

Table 2: Expected Characterization Data

| Technique | Expected Signatures | Diagnostic Value |

| LC-MS (ESI+) | [M+H]⁺ = 318.0 | Confirms exact mass (C₁₂H₁₆INO). |

| ¹H NMR (CDCl₃) | δ ~7.55 (d, 2H, Ar-H), ~6.70 (d, 2H, Ar-H) | Confirms the para-substituted iodophenoxy ring. |

| ¹H NMR (CDCl₃) | δ ~4.30 (m, 1H, -O-CH-) | Confirms ether linkage at the 4-position of piperidine. |

| ¹H NMR (CDCl₃) | δ ~2.30 (s, 3H, N-CH₃) | Confirms the presence of the N-methyl group. |

References

-

Sigma-Aldrich. "4-(4-Iodophenoxy)-1-methylpiperidine | 1430471-76-3" Sigma-Aldrich Catalog. Available at: [Link]

-

Sugimura, T., et al. "Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents." RSC Advances (2016). Available at:[Link]

-

Blagg, B. S. J., et al. "Synthesis and Biological Evaluation of Coumarin Replacements of Novobiocin as Hsp90 Inhibitors." Bioorganic & Medicinal Chemistry (2013). Available at:[Link]

-

Raines, R. T., et al. "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides." Journal of the American Chemical Society (2013). Available at:[Link]

-

Leurs, R., et al. "Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics." Journal of Medicinal Chemistry (2025). Available at:[Link]

Sources

- 1. 1220175-12-1|4-(2-Iodophenoxy)piperidine|BLD Pharm [bldpharm.com]

- 2. Synthesis and Biological Evaluation of Coumarin Replacements of Novobiocin as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Reagent Specifications for 4-(4-Iodophenoxy)-1-methylpiperidine

Executive Summary & Application Context

4-(4-Iodophenoxy)-1-methylpiperidine (CAS: 1430471-76-3) is a highly versatile aryl iodide building block. It is prominently utilized in medicinal chemistry for the synthesis of biphenylamide derivatives acting as Hsp90 C-terminal inhibitors 1, as well as a precursor for radiolabeling in PET imaging and Suzuki/Sonogashira cross-coupling campaigns. This application note details a robust, literature-validated Mitsunobu etherification protocol that maximizes yield while employing strategic workup techniques to simplify downstream purification.

Mechanistic Grounding & Experimental Causality

Synthesizing aryl piperidinyl ethers typically presents a choice between nucleophilic aromatic substitution (SNAr), Williamson ether synthesis, or the Mitsunobu reaction.

-

Why the Mitsunobu Reaction? 4-Fluoroiodobenzene lacks the strong electron-withdrawing groups required to sufficiently activate the ring for SNAr. Conversely, Williamson ether synthesis requires harsh basic conditions and prolonged heating, which frequently induces the elimination of 4-substituted piperidines to undesired tetrahydropyridine byproducts. The Mitsunobu reaction operates under mild, neutral conditions at room temperature, preserving the integrity of both the piperidine ring and the aryl iodide 1.

-

Reagent Causality:

-

Triphenylphosphine (PPh3) & DIAD: These reagents form the active betaine intermediate. This protocol utilizes a deliberate excess (2.24 equivalents) to drive the reaction to completion, overcoming the inherent steric hindrance of the secondary alcohol (1-methylpiperidin-4-ol).

-

Thermal Control: Initial cooling to 0°C during DIAD addition is critical. The formation of the PPh3-DIAD betaine adduct is highly exothermic; thermal control prevents the premature decomposition of this reactive intermediate.

-

Anhydrous THF: Moisture is the primary enemy of the Mitsunobu reaction, as water will competitively hydrolyze the alkoxyphosphonium intermediate back to the starting alcohol.

-

Reagent Specifications & Quantitative Data

The following stoichiometry is optimized for a ~4.18 mmol scale synthesis, yielding sufficient material for extensive downstream coupling campaigns.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| 4-Iodophenol | 220.01 | 1.0 eq | 0.92 g | Nucleophile (Acidic component) |

| 1-Methylpiperidin-4-ol | 115.17 | 1.0 eq | 480 mg | Electrophile precursor |

| Triphenylphosphine (PPh3) | 262.29 | 2.24 eq | 2.46 g | Activating agent |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 2.24 eq | 1.89 g (1.81 mL) | Coupling reagent |

| Anhydrous THF | 72.11 | Solvent | 10 mL | Reaction medium |

Step-by-Step Validated Protocol

Phase 1: Reaction Assembly & Activation

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or Nitrogen to ensure a moisture-free environment.

-

Dissolution: Add 4-iodophenol (0.92 g, 4.18 mmol), 1-methylpiperidin-4-ol (480 mg, 4.18 mmol), and PPh3 (2.46 g, 9.36 mmol) to the flask. Inject 10 mL of anhydrous THF and stir until complete dissolution is achieved 1.

-

Thermal Equilibration: Submerge the flask in an ice-water bath and allow the mixture to cool to 0°C for 10 minutes.

-

Activation: Using a syringe pump or an addition funnel, add DIAD (1.89 g, 9.36 mmol) dropwise over 15 minutes. Self-Validation Check: The solution will typically turn a pale yellow/orange color, indicating the formation of the betaine intermediate.

Phase 2: Propagation

-

Stirring: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

-

Monitoring: Stir the reaction for 12 hours. Self-Validation Check: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1 with 1% Et3N) to confirm the consumption of 4-iodophenol (visualized via UV at 254 nm).

Phase 3: Acid-Base Workup (Crucial Purification Insight)

Expert Insight: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide (OPPh3) and reduced DIAD (hydrazine byproduct), which notoriously complicate silica gel chromatography. Because our target product contains a basic tertiary amine, an acid-base extraction cleanly isolates the product from these neutral byproducts. 7. Quenching & Initial Extraction: Concentrate the THF in vacuo. Dissolve the crude residue in 30 mL of Ethyl Acetate (EtOAc). 8. Acidification: Transfer to a separatory funnel and extract with 1M HCl (3 x 20 mL). The basic target product protonates and migrates to the aqueous layer. The OPPh3 and DIAD byproducts remain in the EtOAc layer. 9. Basification: Collect the combined aqueous layers and cool in an ice bath. Slowly add 2M NaOH until the solution reaches pH 10–12. Self-Validation Check: The aqueous solution will become cloudy as the free-base piperidine precipitates or oils out. 10. Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 20 mL). 11. Drying: Combine the DCM layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.

Phase 4: Final Purification

-

Chromatography: If ultra-high purity is required for downstream biological assays, subject the residue to flash column chromatography on silica gel using a gradient of DCM to DCM/MeOH (95:5) containing 1% Triethylamine (Et3N) to prevent amine streaking on the column.

Workflow & Mechanistic Visualizations

Experimental workflow for synthesizing 4-(4-Iodophenoxy)-1-methylpiperidine.

Mechanistic pathway of the Mitsunobu etherification.

References

-

Zhao H, Garg G, Zhao J, et al. "Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors." European Journal of Medicinal Chemistry. 2015;89:442-466. 1

Sources

Application Notes and Protocols for Radiochemistry Applications of 4-(4-Iodophenoxy)-1-methylpiperidine

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the radiochemistry applications of 4-(4-Iodophenoxy)-1-methylpiperidine. This document offers detailed protocols for the synthesis of radiolabeled analogs for use in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), grounded in established scientific principles and field-proven insights.

Introduction: The Significance of 4-(4-Iodophenoxy)-1-methylpiperidine in Radiotracer Development

The 4-phenoxy-1-methylpiperidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting the sigma-1 (σ₁) receptor. The σ₁ receptor, a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondria interface, is implicated in a variety of neurological disorders and is overexpressed in numerous cancer cell lines.[1][2] Consequently, the development of high-affinity radioligands for the σ₁ receptor is of significant interest for in-vivo imaging and characterization of these conditions.

4-(4-Iodophenoxy)-1-methylpiperidine serves as a crucial precursor for the synthesis of such radiotracers. Its structure allows for the introduction of radiohalogens, such as Iodine-123 for SPECT and Fluorine-18 for PET, enabling the non-invasive visualization and quantification of σ₁ receptor distribution and density in living subjects.

This guide will detail the methodologies for the radiosynthesis, purification, and quality control of two key analogs derived from this precursor:

-

[¹²³I]4-(4-Iodophenoxy)-1-methylpiperidine for SPECT imaging.

-

4-(4-[¹⁸F]Fluorophenoxy)-1-methylpiperidine for PET imaging.

The protocols are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Part 1: Radioiodination for SPECT Imaging

The introduction of Iodine-123 (¹²³I), a gamma-emitter with a half-life of 13.2 hours, is ideal for SPECT imaging, offering excellent image resolution and a suitable timeframe for pharmacological studies. The most common and efficient method for incorporating radioiodine into an aromatic ring is through an electrophilic substitution reaction on an organotin precursor, a process known as iododestannylation.[3][4]

Synthesis of the Tributylstannyl Precursor

To achieve regiospecific and high-yield radioiodination, a tributylstannyl precursor is required. This involves replacing the iodine atom of 4-(4-Iodophenoxy)-1-methylpiperidine with a tributyltin group.

Causality of Experimental Choice: The carbon-tin bond is sufficiently labile to be cleaved by an electrophilic iodine species, while being stable enough for purification and storage of the precursor. This directed electrophilic substitution ensures that the radioiodine is incorporated specifically at the desired para-position of the phenoxy ring.

A general method for the synthesis of the tributylstannyl precursor involves a palladium-catalyzed Stille coupling reaction.

Protocol: Radioiodination of the Tributylstannyl Precursor

This protocol is adapted from established methods for radioiodinating similar aromatic compounds.[3]

Diagram of Radioiodination Workflow:

Caption: Workflow for the radioiodination of the tributylstannyl precursor.

Materials:

-

4-(4-(Tributylstannyl)phenoxy)-1-methylpiperidine (precursor)

-

Sodium Iodide [¹²³I]NaI in 0.1 M NaOH

-

Chloramine-T solution (1 mg/mL in water, freshly prepared)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Sodium metabisulfite solution (2 mg/mL in water)

-

Ethanol (anhydrous)

-

HPLC system with a reverse-phase C18 column and a radioactivity detector

-

Mobile phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA)

Step-by-Step Protocol:

-

Preparation: In a shielded hot cell, dissolve 10-20 µg of the tributylstannyl precursor in 10-20 µL of ethanol in a sealed reaction vial.

-

Buffering: Add 100 µL of 0.1 M phosphate buffer (pH 7.4) to the reaction vial. The buffer maintains a stable pH to ensure optimal reaction conditions and prevent degradation of the product.

-

Addition of Radioiodide: Add 185-370 MBq (5-10 mCi) of [¹²³I]NaI to the vial.

-

Initiation of Reaction: Initiate the radioiodination by adding 10-20 µL of the freshly prepared Chloramine-T solution. Chloramine-T is a mild oxidizing agent that converts the iodide (I⁻) to a more electrophilic species (I⁺), which is necessary for the substitution reaction.[4]

-

Reaction Time: Vortex the reaction mixture for 60-90 seconds at room temperature. The reaction is typically rapid.

-

Quenching: Quench the reaction by adding 20-30 µL of sodium metabisulfite solution. This reducing agent neutralizes any unreacted oxidizing agent, preventing further reactions and potential degradation of the product.

-

Purification: Inject the entire reaction mixture onto a semi-preparative HPLC system. The separation is based on the hydrophobicity of the components, allowing the desired radiolabeled product to be isolated from unreacted iodide, the precursor, and byproducts.

-

Formulation: Collect the fraction corresponding to [¹²³I]4-(4-Iodophenoxy)-1-methylpiperidine. The solvent is typically removed under a stream of nitrogen, and the product is reformulated in a biocompatible solution (e.g., saline with a small percentage of ethanol).

Part 2: Radiofluorination for PET Imaging

Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET imaging due to its near-ideal physical properties, including a 109.8-minute half-life and low positron energy, which results in high-resolution images. The introduction of ¹⁸F is most commonly achieved through a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a good leaving group on a precursor molecule.

Synthesis of the Tosylate Precursor

For nucleophilic radiofluorination, a precursor with a suitable leaving group is necessary. A tosylate (OTs) group is a common choice due to its excellent leaving group ability. The synthesis involves converting the hydroxyl group of a precursor alcohol to a tosylate.

Causality of Experimental Choice: The tosylate group is highly electron-withdrawing, making the adjacent carbon atom susceptible to nucleophilic attack by the [¹⁸F]fluoride ion. This allows for an efficient Sₙ2 reaction to form the carbon-fluorine bond.

Protocol: Radiofluorination of the Tosylate Precursor

This protocol outlines a standard two-step, one-pot radiosynthesis method.

Diagram of Radiofluorination Workflow:

Caption: Workflow for the nucleophilic radiofluorination of the tosylate precursor.

Materials:

-

Tosylate precursor of 4-(4-hydroxyphenoxy)-1-methylpiperidine

-

Aqueous [¹⁸F]Fluoride from cyclotron

-

Anion exchange resin (e.g., QMA cartridge)

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Water for injection

-

HPLC system with a semi-preparative C18 column and a radioactivity detector

-

Mobile phase: Acetonitrile/Water gradient

Step-by-Step Protocol:

-

[¹⁸F]Fluoride Trapping: Pass the aqueous [¹⁸F]fluoride solution from the cyclotron through an anion exchange resin to trap the [¹⁸F]F⁻.

-

Elution and Activation: Elute the [¹⁸F]fluoride from the resin with a solution of K₂₂₂ and K₂CO₃ in an acetonitrile/water mixture into a reaction vessel. K₂₂₂ is a phase transfer catalyst that complexes the potassium ion, making the [¹⁸F]fluoride anion "naked" and more nucleophilic.

-

Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen. This step is critical as water can solvate the fluoride ion, reducing its reactivity.[5]

-

Radiolabeling Reaction: Add a solution of the tosylate precursor (5-10 mg) in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Seal the reaction vessel and heat at 80-100 °C for 10-15 minutes.

-

Purification: After cooling, inject the reaction mixture onto the semi-preparative HPLC system to isolate the 4-(4-[¹⁸F]Fluorophenoxy)-1-methylpiperidine from the unreacted precursor, [¹⁸F]fluoride, and other impurities.

-

Formulation: Collect the product fraction, remove the solvent, and reformulate in a sterile, pyrogen-free solution suitable for injection.

Part 3: Quality Control and Data Presentation

Rigorous quality control is essential to ensure the safety and efficacy of any radiopharmaceutical.[6][7] The key parameters to assess are radiochemical purity, specific activity, and radionuclidic purity.

Self-Validating System: The combination of HPLC for purification and subsequent analytical HPLC and/or radio-TLC for quality control creates a self-validating system. The purification step removes impurities, and the analytical step confirms their absence in the final product.

Quality Control Protocols

-

Radiochemical Purity: This is the proportion of the total radioactivity in the desired chemical form. It is determined by analytical radio-HPLC or radio-TLC. A radiochemical purity of >95% is typically required.

-

Specific Activity: This is the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). High specific activity is crucial to minimize the mass of the injected compound and avoid pharmacological effects. It is calculated by dividing the total radioactivity by the mass of the compound, which is determined from a standard curve using analytical HPLC with a UV detector.

-

Radionuclidic Purity: This ensures that the radioactivity comes from the intended radionuclide. It is typically confirmed by measuring the half-life of the final product or by gamma spectroscopy.[7]

Representative Data

The following table summarizes typical data for radiolabeled phenoxy-piperidine analogs found in the literature. These values can serve as a benchmark for the successful synthesis of the target compounds.

| Parameter | [¹²³I] Analog (SPECT) | [¹⁸F] Analog (PET) |

| Radiochemical Yield (decay-corrected) | 60-85% | 15-40% |

| Radiochemical Purity | >98% | >99% |

| Specific Activity | >185 GBq/µmol (>5 Ci/µmol) | >74 GBq/µmol (>2 Ci/µmol) |

| Synthesis Time | 30-40 minutes | 60-90 minutes |

Note: These values are illustrative and may vary depending on the specific reaction conditions and equipment.

References

-

A facile synthesis of precursor for the σ-1 receptor PET radioligand [18F]FTC-146 and its radiofluorination. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Synthesis, radiolabelling, and evaluation of [11C]PB212 as a radioligand for imaging sigma-1 receptors using PET. PMC. [Link]

-

Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]

-

Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. PMC. [Link]

-

Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand. HZDR. [Link]

-

Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. ResearchGate. [Link]

-

Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC. [Link]

-

Evaluation of a radiolabeled sigma ligand for receptor radionuclide therapy. Semantic Scholar. [Link]

-

A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. [Link]

-

quality c quality co quality con quality cont quality contr quality contro quality control quality control. EANM. [Link]

-

Synthesis and radioiodination of a stannyl oligodeoxyribonucleotide. PMC. [Link]

-

Synthesis and evaluation of radioiodinated 1-(2-[5-(2-methoxyethoxy)-1H-benzo[d]imidazol. Europe PMC. [Link]

-

Synthesis and evaluation of 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent. ResearchGate. [Link]

-

An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. PMC. [Link]

-

Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. [Link]

-

Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides. PubMed. [Link]

-

Highlight selection of radiochemistry and radiopharmacy developments by editorial board. Lirias. [Link]

-

Chapter 11: Radiopharmaceutical Chemistry: Non-technetium Agents. PharmacyLibrary. [Link]

-

[18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. Digital Commons@Becker. [Link]

-

Purification and characterization of the guinea pig sigma-1 receptor functionally expressed in Escherichia coli. ResearchGate. [Link]

-

[18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. MDPI. [Link]

-

Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. [Link]

-

Purification, molecular cloning, and expression of the mammalian sigma1-binding site. PMC. [Link]

-

[>18>F]Tosyl fluoride as a versatile [>18>F]fluoride source for the preparation of >18>F-labeled radiopharmaceuticals. Illinois Experts. [Link]

-

Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. ACS Publications. [Link]

-

Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. [Link]

-

Defining the ligand-dependent proximatome of the sigma 1 receptor. Frontiers. [Link]9/fphar.2023.1190458/full)

Sources

- 1. Purification, molecular cloning, and expression of the mammalian sigma1-binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Defining the ligand-dependent proximatome of the sigma 1 receptor [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 6. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 7. Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Step-by-Step Synthesis of Iodophenoxy Piperidine Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Iodophenoxy Piperidine Scaffolds in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as one of the most prevalent N-heterocycles in pharmaceuticals.[1] Its saturated, six-membered ring structure provides a versatile scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. When coupled with an iodophenoxy group, this scaffold gains additional significance. The iodine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, or it can be a critical component for developing radioligands for imaging studies, like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[2][3][4] These derivatives have shown promise in targeting a range of biological entities, including G-protein coupled receptors and ion channels. This guide provides a detailed, step-by-step protocol for the synthesis of iodophenoxy piperidine derivatives, offering insights into the underlying chemical principles and practical considerations for successful execution.

Synthetic Strategies: A Comparative Overview

The core of synthesizing iodophenoxy piperidine derivatives lies in the formation of a C-O bond between a piperidinol and an iodophenol. Three primary methods are commonly employed for this transformation: the classical Williamson ether synthesis, the palladium-catalyzed Buchwald-Hartwig O-arylation, and the copper-catalyzed Ullmann condensation. The choice of method depends on factors such as substrate reactivity, functional group tolerance, desired scale, and cost.

| Feature | Williamson Ether Synthesis | Buchwald-Hartwig O-Arylation | Ullmann Condensation |

| Catalyst | None (Base-mediated) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu₂O, Cu powder) |

| Ligand | None | Required (e.g., phosphines like Xantphos, BINAP) | Often required (e.g., L-proline, 1,10-phenanthroline) |

| Reaction Conditions | Relatively mild to moderate temperatures (50-100 °C) | Generally mild conditions (RT to 120 °C) | Often harsh, high temperatures (>150 °C), though modern methods are milder |

| Substrate Scope | Best with primary alkyl halides; aryl halides are generally unreactive unless activated. | Broad scope, tolerates a wide range of functional groups. | Good for aryl halides, but can be sensitive to certain functional groups. |

| Advantages | Simple, inexpensive reagents, no metal catalyst required. | High yields, excellent functional group tolerance, milder conditions. | Cost-effective catalyst (copper), suitable for large-scale synthesis. |

| Disadvantages | Limited to specific substrates, potential for elimination side reactions. | Expensive catalyst and ligands, sensitivity to air and moisture. | Harsh conditions, potential for side reactions, catalyst stability issues. |

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative iodophenoxy piperidine derivative, 4-(2-iodophenoxy)-1-methylpiperidine, via the Williamson ether synthesis. This method is chosen for its simplicity and cost-effectiveness, making it an excellent starting point for many research applications.

Protocol 1: Williamson Ether Synthesis of 4-(2-iodophenoxy)-1-methylpiperidine

This protocol involves the deprotonation of 1-methyl-4-hydroxypiperidine to form a potent nucleophile, which then displaces the iodide from an activated di-iodobenzene. For this specific synthesis, a variation using a strong base to deprotonate the piperidinol followed by reaction with an aryl iodide is presented.

Materials and Reagents:

-

1-methyl-4-hydroxypiperidine

-

2-Iodophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Step-by-Step Procedure:

-

Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (30 mL).

-

Carefully add sodium hydride (1.2 equivalents) to the DMF with stirring. Caution: Sodium hydride is highly reactive with water and moisture. Handle with appropriate care.

-

Slowly add 1-methyl-4-hydroxypiperidine (1.0 equivalent) to the suspension at 0 °C (ice bath).

-

Allow the mixture to stir at room temperature for 30 minutes. You should observe the cessation of hydrogen gas evolution.

-

-

Addition of Electrophile:

-

Dissolve 2-iodophenol (1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add the 2-iodophenol solution dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (50 mL).

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 40 mL).

-

Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 4-(2-iodophenoxy)-1-methylpiperidine as a solid or oil.

-

Characterization Data (Representative):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.75 (dd, J = 8.0, 1.6 Hz, 1H), 7.25 (td, J = 8.0, 1.6 Hz, 1H), 6.80 (dd, J = 8.0, 1.2 Hz, 1H), 6.65 (td, J = 8.0, 1.2 Hz, 1H), 4.40-4.35 (m, 1H), 2.80-2.70 (m, 2H), 2.35 (s, 3H), 2.30-2.20 (m, 2H), 2.10-2.00 (m, 2H), 1.90-1.80 (m, 2H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 155.8, 139.5, 129.4, 122.8, 115.1, 87.2, 73.5, 55.3, 46.2, 30.8.

-

Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₆INO [M+H]⁺, found [M+H]⁺.

Visualization of the Synthetic Workflow

Caption: Workflow for the Williamson ether synthesis of 4-(2-iodophenoxy)-1-methylpiperidine.

Mechanistic Insights

Understanding the reaction mechanism is crucial for troubleshooting and optimization. Below are simplified representations of the catalytic cycles for the Buchwald-Hartwig and Ullmann reactions, which are alternative methods for the C-O bond formation.

Buchwald-Hartwig O-Arylation Catalytic Cycle

Caption: Simplified catalytic cycle for the Ullmann condensation.

Troubleshooting and Key Considerations

-

Incomplete Reactions: If the reaction stalls, consider increasing the temperature or reaction time. In the case of Williamson synthesis, ensure the base is sufficiently strong and the reagents are anhydrous. For Buchwald-Hartwig and Ullmann reactions, the catalyst or ligand may have degraded. Using fresh catalyst and ensuring an inert atmosphere is critical.

-

Side Products: In Williamson synthesis, elimination can be a competing side reaction, especially with sterically hindered substrates. Using a less hindered halide or a milder base can mitigate this. For cross-coupling reactions, hydrodehalogenation (replacement of the iodide with a hydrogen) can occur. Optimizing the ligand and base combination can help to suppress this side reaction.

-

Purification Challenges: The final product may co-elute with starting materials or byproducts. Careful selection of the chromatography solvent system is essential. If the product is basic, an acid wash during work-up can help remove non-basic impurities.

-

Catalyst Choice in Cross-Coupling: For Buchwald-Hartwig reactions, the choice of phosphine ligand is crucial and often substrate-dependent. Screening a small panel of ligands is recommended for optimization. In Ullmann reactions, the source and activation of the copper catalyst can significantly impact the yield.

Conclusion

The synthesis of iodophenoxy piperidine derivatives is a key step in the development of novel therapeutics and research tools. While several methods exist for the crucial C-O bond formation, the Williamson ether synthesis offers a straightforward and cost-effective approach. For more challenging substrates or when milder conditions are required, the Buchwald-Hartwig and modern Ullmann reactions provide powerful alternatives. By understanding the principles and practical considerations outlined in this guide, researchers can confidently and efficiently synthesize these valuable compounds.

References

-

Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 rec - Digital Commons@Becker. (n.d.). Retrieved February 27, 2026, from [Link]

-

Synthesis and Characterization of a Specific Iodine‐125‐Labeled TRPC5 Radioligand. (2020, September 22). ChemistrySelect, 5(35), 11009-11013. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved February 27, 2026, from [Link]

-

Synthesis and Characterization of a Specific Iodine-125 Labeled TRPC5 Radioligand - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

-

Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved February 27, 2026, from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography - PubMed. (2006, April 15). Bioorganic & Medicinal Chemistry, 14(8), 2535-2542. [Link]

-

Williamson ether synthesis. (2020, July 15). In Wikipedia. Retrieved February 27, 2026, from [Link]

-

Williamson Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved February 27, 2026, from [Link]

-

Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R) - WashU Medicine Research Profiles. (2025, February 1). Retrieved February 27, 2026, from [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

-

Synthesis and Characterization of [125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide, a New .sigma. Receptor Radiopharmaceutical: High-Affinity Binding to MCF-7 Breast Tumor Cells | Journal of Medicinal Chemistry - ACS Publications. (1994, June 1). Retrieved February 27, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 27, 2026, from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (2019, November 6). Retrieved February 27, 2026, from [Link]

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - Rsc.org. (n.d.). Retrieved February 27, 2026, from [Link]

-

Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). In ResearchGate. Retrieved February 27, 2026, from [Link]

-

Ullmann coupling : r/Chempros - Reddit. (2024, September 16). Retrieved February 27, 2026, from [Link]

-

Synthesis and anti α-adrenoceptor activity in vitro of 4-((4-((2-substitutedphenoxy)ethyl)-1-piperazinyl) methyl)-1,2-dihydro-quinoline-2-one compounds - ResearchGate. (2002, April). Retrieved February 27, 2026, from [Link]

-

Design, synthesis, radiolabeling, and in vitro and in vivo evaluation of bridgehead iodinated analogues of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) as potential SPECT ligands for the 5-HT1A receptor - PubMed. (2011, May 26). Journal of Medicinal Chemistry, 54(10), 3480-3491. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Molecules, 28(3), 1435. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024, November 22). Retrieved February 27, 2026, from [Link]

-

Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest - MDPI. (2022, April 20). Retrieved February 27, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, radiolabeling, and in vitro and in vivo evaluation of bridgehead iodinated analogues of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) as potential SPECT ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Solvent selection for reactions with 4-(4-Iodophenoxy)-1-methylpiperidine

Application Note: Solvent Selection Strategies for 4-(4-Iodophenoxy)-1-methylpiperidine

Executive Summary & Chemical Architecture

This guide provides an evidence-based framework for solvent selection in reactions involving 4-(4-Iodophenoxy)-1-methylpiperidine . This molecule presents a classic "amphiphilic duality" in medicinal chemistry: a lipophilic, reactive aryl iodide tail and a polar, basic N-methylpiperidine head.[1]

Successful transformation of this scaffold—particularly in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig)—requires a solvent system that balances three competing factors:

-

Solubility: Dissolving the lipophilic aryl halide while accommodating the polar amine.

-

Catalyst Integrity: Preventing the basic tertiary amine from coordinating to and "poisoning" the Pd-catalyst.[1]

-

Sustainability: Transitioning from reprotoxic dipolar aprotic solvents (DMF, NMP) to green alternatives (2-MeTHF, Cyrene™).[1]

Physicochemical Profile & Solubility Logic

Before selecting a reaction solvent, one must understand the solute's behavior. The N-methylpiperidine moiety confers a pKa of approximately 10.0–10.5 (conjugate acid), making the molecule pH-switchable.[1]

| Parameter | Characteristic | Solvent Implication |

| Lipophilicity (LogP) | ~2.5–3.0 (Predicted) | Soluble in mid-polarity organics (DCM, Toluene, EtOAc).[1] |

| Basicity (pKa) | ~10.2 (Piperidine N) | Risk: Forms insoluble salts in acidic media. Risk: Coordinates Pd(II) species in non-polar solvents.[1] |

| Reactivity | C–I Bond (Weak, ~65 kcal/mol) | Highly reactive toward oxidative addition; sensitive to light (homolytic cleavage). |

Solubility Decision Matrix

-

Free Base Form: Highly soluble in Chlorinated solvents (DCM, CHCl3), Ethers (THF, 2-MeTHF), and Aromatics (Toluene). Sparingly soluble in water.

-

Salt Form (HCl/TFA): Soluble in Water, Methanol, DMSO. Insoluble in Toluene, Hexanes, Ether.